4-(2-Thienyl)but-3-EN-2-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
(E)-4-thiophen-2-ylbut-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8OS/c1-7(9)4-5-8-3-2-6-10-8/h2-6H,1H3/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMALVIHZVKKPE-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874-83-9 | |
| Record name | 4-(thiophen-2-yl)but-3-en-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
1,2 Reduction:this Pathway Selectively Reduces the C=o Carbonyl Group to a Hydroxyl Group, Yielding the Allylic Alcohol, 4 2 Thienyl but 3 En 2 Ol. the Luche Reduction, Which Uses Sodium Borohydride Nabh₄ in the Presence of a Lanthanide Salt Like Cerium Iii Chloride Cecl₃ , is a Classic Method for Achieving This Selectivity. More Recently, Magnesium Catalyzed Hydroboration Has Also Been Shown to Be Highly Effective for the 1,2 Reduction of Enones.acs.org
Reactions at the Thiophene (B33073) Heterocycle
Electrophilic Aromatic Substitution on the Thiophene Ring
The thiophene ring in this compound is susceptible to electrophilic aromatic substitution (EAS). Thiophene is generally more reactive towards electrophiles than benzene. However, the but-3-en-2-one (B6265698) substituent at the 2-position is an electron-withdrawing group, which deactivates the thiophene ring towards EAS. This deactivation means that harsher reaction conditions may be required compared to unsubstituted thiophene.
The directing effect of the 2-substituent in thiophene typically favors substitution at the 5-position. Attack at the 5-position leads to a more stable cationic intermediate (arenium ion) that can be stabilized by three resonance structures, whereas attack at the 4-position results in a less stable intermediate with only two resonance structures. stackexchange.com
Common EAS reactions include nitration, halogenation, and Friedel-Crafts acylation. For the nitration of thiophene, milder reagents such as nitric acid in acetic anhydride (B1165640) are often preferred over the standard nitric acid/sulfuric acid mixture to avoid degradation of the substrate. stackexchange.com The halogenation of thiophene is also very rapid and may require controlled conditions to achieve mono-substitution. iust.ac.ir Friedel-Crafts acylation of thiophenes can be effectively catalyzed by solid-acid catalysts like Hβ zeolites or zinc chloride, which can offer advantages over traditional Lewis acids like aluminum chloride in terms of catalyst recovery and waste reduction. tsijournals.comgoogle.comresearchgate.net
Functionalization of the Thiophene Ring (e.g., Halogenation, Lithiation)
Beyond electrophilic substitution, the thiophene ring can be functionalized through other methods such as halogenation and lithiation.
Halogenation: The direct halogenation of thiophene is a facile process. For 2-acylthiophenes, bromination often occurs at the 5-position. tandfonline.com Various brominating agents can be employed, with N-bromosuccinimide (NBS) being a common choice for selective monobromination of activated or deactivated thiophenes. jcu.edu.au
Lithiation: The hydrogen atoms on the thiophene ring can be abstracted by strong bases, a process known as metalation or lithiation when an organolithium reagent is used. For 2-substituted thiophenes, deprotonation typically occurs at the 5-position if it is unsubstituted. This lithiated intermediate can then react with various electrophiles to introduce a wide range of functional groups.
The following table summarizes key functionalization reactions of the thiophene ring in substrates similar to this compound.
| Reaction | Reagent | Typical Position of Functionalization | Product |
|---|---|---|---|
| Bromination | N-Bromosuccinimide (NBS) | 5-position | 4-(5-Bromo-2-thienyl)but-3-en-2-one |
| Chlorination | Sulfuryl chloride (SO₂Cl₂) | 5-position | 4-(5-Chloro-2-thienyl)but-3-en-2-one |
| Iodination | N-Iodosuccinimide (NIS) | 5-position | 4-(5-Iodo-2-thienyl)but-3-en-2-one |
| Lithiation | n-Butyllithium (n-BuLi) | 5-position | 4-(5-Lithio-2-thienyl)but-3-en-2-one |
Cyclization Reactions Involving Thiophene Derivatives
The structural framework of this compound and its derivatives serves as a precursor for the synthesis of various fused heterocyclic systems through cyclization reactions. These reactions often involve the participation of both the thiophene ring and the butenone side chain.
One important class of compounds that can be synthesized are thienopyridines . For instance, derivatives of this compound can be utilized in the synthesis of thieno[2,3-b]pyridines, which are known for their diverse pharmacological activities. google.com The construction of the pyridine (B92270) ring onto the thiophene core can be achieved through various condensation and cyclization strategies.
Another significant reaction is the synthesis of pyrazoles . The reaction of α,β-unsaturated ketones with hydrazine (B178648) derivatives is a classical method for the preparation of pyrazolines, which can be subsequently oxidized to pyrazoles. chim.it Thus, this compound can react with hydrazine to yield a thienyl-substituted pyrazole.
The Gewald reaction offers a pathway to substituted 2-aminothiophenes through a multicomponent condensation. wikipedia.orgsemanticscholar.orgorganic-chemistry.org While not a direct cyclization of this compound itself, this reaction highlights the utility of related carbonyl compounds in building new thiophene rings. Similarly, the Paal-Knorr synthesis allows for the formation of furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds, which can be accessed from derivatives of this compound. wikipedia.orgalfa-chemistry.comorganic-chemistry.orgorganic-chemistry.orgscribd.com
Derivatization Strategies and Synthetic Utility as a Building Block
This compound is a versatile building block in organic synthesis due to its multiple reactive sites. chemimpex.com Its utility stems from the ability to selectively modify the thiophene ring, the carbon-carbon double bond, and the carbonyl group. This allows for the construction of a wide array of more complex molecules, including pharmaceuticals and materials for organic electronics.
Derivatization can be achieved through the reactions discussed in the previous sections. For example, nucleophilic addition to the enone system introduces new functional groups at the β-position, while reactions at the carbonyl group can lead to alcohols or other derivatives. Functionalization of the thiophene ring, particularly at the 5-position, provides a handle for further transformations such as cross-coupling reactions.
The compound can participate in multicomponent reactions, which are efficient processes for building molecular complexity in a single step. For instance, it can be a component in reactions leading to the synthesis of highly substituted pyridines. nih.gov The Knoevenagel condensation of the methyl ketone can be followed by a Gewald reaction to construct a new thiophene ring, demonstrating its use in building more complex thiophene-containing systems. mdpi.com
The diverse reactivity of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds, including but not limited to:
Thienopyridines: Through annulation of a pyridine ring onto the thiophene core.
Pyrazoles: Via condensation with hydrazine derivatives.
Substituted Thiophenes: Through reactions like the Gewald synthesis starting from the corresponding Knoevenagel product.
Complex Heterocycles: By serving as a Michael acceptor in tandem reactions that lead to the formation of new rings.
The stability and ease of functionalization of this compound contribute to its significance as a key intermediate in the synthesis of a variety of organic molecules. chemimpex.com
Formation of Heterocyclic Scaffolds (e.g., Triazines, Isoxazoles, Pyrimidines)
As a member of the thienyl chalcone family, this compound is a valuable building block for synthesizing a variety of biologically significant heterocyclic compounds. journalcra.comnih.gov Its α,β-unsaturated ketone framework provides reactive sites for cyclocondensation and annulation reactions.
Isoxazoles: The synthesis of isoxazoles from 1,3-dicarbonyl compounds or their equivalents is a well-established transformation. youtube.com The reaction of an α,β-unsaturated ketone like this compound with hydroxylamine (B1172632) hydrochloride leads to the formation of the corresponding isoxazole (B147169) derivative. nih.gov The reaction proceeds through an initial Michael addition of the hydroxylamine to the β-carbon of the enone, followed by intramolecular cyclization and dehydration to yield the stable aromatic isoxazole ring. This method is a common and efficient way to access 3,5-disubstituted isoxazoles. nih.gov
Pyrimidines: Pyrimidines and their derivatives can be synthesized through the reaction of chalcones with compounds containing an amidine functional group, such as urea, guanidine, or thiourea (B124793). researchgate.net Specifically, reacting (E)-thienyl chalcones with thiourea in an alcoholic medium provides a direct route to 2-mercapto-pyrimidines. researchgate.net This reaction, a variation of the Biginelli reaction, involves the cyclocondensation of the chalcone with thiourea. mdpi.comnih.gov The resulting dihydropyrimidine-2-thiones are key intermediates that can be used to prepare a wide range of fused and non-fused heterocyclic systems. nih.gov
Triazines: While direct cyclization of chalcones to simple triazines is less common, they serve as crucial synthons for fused triazine systems. An efficient method involves the annulation of 1,3,5-triazine-2-thiols with chalcones to produce thiazolo[3,2-a] nih.govacs.orgnih.govtriazines. acs.org This transformation creates a more complex heterocyclic scaffold where the triazine ring is fused with a thiazole (B1198619) ring, demonstrating the utility of this compound in constructing intricate molecular architectures. acs.org
Table 1: Synthesis of Heterocyclic Scaffolds from this compound
| Heterocyclic Scaffold | Reagent(s) | General Reaction Type |
|---|---|---|
| Isoxazole | Hydroxylamine Hydrochloride | Cyclocondensation |
| Pyrimidine (Thione) | Thiourea | Cyclocondensation (Biginelli-like) researchgate.netmdpi.com |
| Thiazolo[3,2-a] nih.govacs.orgnih.govtriazine | 1,3,5-Triazine-2-thiol | Annulation acs.org |
Polymerization Reactions
The chemical structure of this compound, featuring both a polymerizable α,β-unsaturated double bond and a thiophene ring, makes it a candidate for the development of novel polymers. chemimpex.com The thiophene moiety is a well-known component in conductive polymers, and its incorporation into a polymer backbone can impart valuable electronic and optical properties. chemimpex.comrsc.org
The vinyl group of the enone system can potentially undergo radical or ionic polymerization to form a polymer with a polyalkane backbone and pendant thienyl-ketone groups. Furthermore, the presence of the thiophene ring suggests its utility in creating materials for electronic devices like sensors and solar cells. chemimpex.com While specific studies detailing the homopolymerization of this compound are not extensively documented in primary literature, its role as a monomer in the development of conductive polymers is noted by chemical suppliers. chemimpex.com The radical addition of molecules like mercaptans onto carbon-carbon double bonds is a known "thio-click" reaction that can be used to modify polymers containing such functionalities, suggesting a potential route for the post-polymerization functionalization of polymers derived from this monomer. researchgate.net
Supramolecular Interactions and Complexation Studies
The this compound molecule possesses multiple sites capable of engaging in non-covalent interactions and coordinating with metal ions. These include the carbonyl oxygen, the sulfur atom of the thiophene ring, and the π-electron systems of the double bond and the aromatic ring.
The molecule can act as a bidentate chelating ligand for various transition metals. Coordination can occur through the sulfur atom of the thiophene ring and the oxygen atom of the carbonyl group, forming a stable five-membered chelate ring with the metal center. This coordination behavior is analogous to that observed in other thiophene-containing ligands, such as N-(2-pyridyl)-3-thienylalkyl-carboxamides, which form complexes with Cu(II), Zn(II), and Co(II) through the carbonyl oxygen and a pyridine nitrogen. nih.gov The formation of stable complexes with ions like Fe(II), Ru(II), and Co(II) has been observed with more complex ligands containing a 4'-(2-thienyl) moiety, highlighting the affinity of the thienyl group for metal coordination. researchgate.net
In addition to metal complexation, the planar and aromatic nature of the thiophene ring allows for supramolecular interactions such as π-π stacking. These non-covalent interactions can play a crucial role in the crystal packing of the molecule and its derivatives, as well as in the formation of host-guest complexes.
Table 2: Potential Supramolecular and Complexation Interactions
| Interaction Type | Participating Moieties | Potential Application |
|---|---|---|
| Metal Coordination (Chelation) | Carbonyl Oxygen (O), Thiophene Sulfur (S) | Formation of stable transition metal complexes nih.govresearchgate.net |
| π-π Stacking | Thiophene Ring, Phenyl Rings (in derivatives) | Crystal engineering, host-guest chemistry |
| Hydrogen Bonding | Carbonyl Oxygen (as acceptor) | Molecular self-assembly |
Reaction Mechanisms and Chemical Transformations of 4 2 Thienyl but 3 En 2 One
Mechanistic Investigations of Enone Formation Reactions
The primary route to synthesizing 4-(2-Thienyl)but-3-en-2-one (B1299049) is through a base- or acid-catalyzed aldol (B89426) condensation reaction, specifically a Claisen-Schmidt condensation, between 2-thiophenecarboxaldehyde and acetone (B3395972). This reaction involves the formation of a new carbon-carbon bond and subsequent dehydration to yield the conjugated enone system.
Understanding the Rate-Determining Steps in Condensation Reactions
The Claisen-Schmidt condensation proceeds through a multi-step mechanism. In a base-catalyzed pathway, the reaction initiates with the deprotonation of an α-hydrogen from acetone by a base (e.g., hydroxide (B78521) ion), forming a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-thiophenecarboxaldehyde. This step results in a tetrahedral alkoxide intermediate, which is subsequently protonated by a water molecule to form a β-hydroxy ketone. The final step is a dehydration (elimination) of this intermediate to form the stable, conjugated α,β-unsaturated ketone, this compound.
For the Claisen-Schmidt condensation of aromatic aldehydes with acetophenones, studies have shown that the nucleophilic addition of the enolate to the aldehyde's carbonyl group is often the rate-determining step. ed.govdatapdf.comresearchgate.net The rate is sensitive to substituents on the aldehyde; electron-withdrawing groups on the aromatic ring of the aldehyde increase its electrophilicity, thereby accelerating the reaction. ed.gov Conversely, the formation of the enolate from the ketone is typically a rapid equilibrium. The subsequent dehydration step to form the final α,β-unsaturated product is also generally fast, particularly when it leads to a highly conjugated system. gordon.edu
Role of Catalysts in Reaction Pathways and Selectivity
Catalysts are crucial for facilitating the Claisen-Schmidt condensation by providing lower-energy reaction pathways. The choice of catalyst—typically a strong base or acid—determines the specific mechanism and can influence reaction rates and yields.
Base Catalysis: Bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used. taylorandfrancis.com Their primary role is to increase the concentration of the nucleophilic enolate by abstracting an α-proton from acetone. The strength of the base can affect the initial deprotonation equilibrium. A stoichiometric amount of base is often required because the final β-keto ester product can be deprotonated, which helps drive the reaction to completion. wikipedia.orgopenstax.orgchemistrysteps.com
Acid Catalysis: In an acid-catalyzed mechanism, the acid (e.g., sulfuric acid) protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and thus more susceptible to attack by the weak nucleophile, which in this case is the enol form of acetone. researchgate.netresearchgate.net The acid also catalyzes the final dehydration step.
The catalyst's role is not only to accelerate the reaction but also to ensure the selective formation of the desired cross-condensation product over potential side reactions, such as the self-condensation of acetone. researchgate.net
Transformations Involving the α,β-Unsaturated Carbonyl Moiety
The conjugated system of this compound is the hub of its reactivity, participating in a variety of addition and cycloaddition reactions.
Michael Addition Reactions
The electron-deficient β-carbon of the enone system in this compound is highly susceptible to nucleophilic attack in what is known as a Michael (or 1,4-conjugate) addition. encyclopedia.pub This reaction is a powerful tool for forming new carbon-carbon or carbon-heteroatom bonds.
A prominent example is the Thia-Michael Addition , where a thiol (R-SH) serves as the nucleophile. mdpi.com This reaction is highly efficient for creating carbon-sulfur bonds and can be catalyzed by both bases and acids. srce.hr The general mechanism under base catalysis involves the formation of a thiolate anion, which then adds to the β-carbon of the enone. The resulting enolate is subsequently protonated to give the final β-thioether ketone product. srce.hr Various catalysts have been employed to promote this reaction under mild and environmentally friendly conditions.
| Catalyst | Reaction Conditions | Key Features | Reference |
|---|---|---|---|
| L-Proline | Ionic Liquid ([bmim]PF6), Room Temp. | Organocatalytic, promotes asymmetric additions. | nih.gov |
| Ferric Chloride (FeCl3) | Room Temp., Short reaction time (5-20 min). | Efficient Lewis acid catalyst. | srce.hr |
| HBF4–SiO2 | Solvent-free, Room Temp. | Reusable heterogeneous catalyst. | srce.hr |
| No Catalyst | Solvent-free, 30 °C. | Simple, environmentally benign protocol for reactive substrates. | researchgate.net |
Cycloaddition Reactions (e.g., [3+2] Cycloadditions, Diels-Alder Type Reactions)
The double bond of the enone moiety allows this compound to participate in cycloaddition reactions, providing pathways to complex cyclic structures.
Diels-Alder Reaction ([4+2] Cycloaddition): In this reaction, the enone acts as the dienophile (the 2π-electron component). It reacts with a conjugated diene (the 4π-electron component) in a concerted, pericyclic reaction to form a six-membered ring. wikipedia.orgsigmaaldrich.commasterorganicchemistry.comlibretexts.org The reactivity of this compound as a dienophile is enhanced by the electron-withdrawing nature of its carbonyl group, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating orbital overlap with the Highest Occupied Molecular Orbital (HOMO) of an electron-rich diene. libretexts.orgorganic-chemistry.org
A variation is the Hetero-Diels-Alder reaction , where a heteroatom is part of the diene or dienophile. wikipedia.orgsigmaaldrich.com For instance, the carbonyl group of the enone can itself act as part of the dienophile, reacting with a diene to form a dihydropyran ring. scribd.comrsc.orgrsc.org
[3+2] Cycloaddition: This type of reaction involves a 3-atom component (a 1,3-dipole) reacting with the double bond (the dipolarophile) of the enone to form a five-membered ring. nih.govmdpi.com Common 1,3-dipoles include azides, nitrile oxides, and azomethine ylides. For example, the reaction with an azide (B81097) would yield a triazole-containing structure, following an enolate-azide cycloaddition pathway. nih.gov These reactions are powerful methods for constructing heterocyclic systems. beilstein-journals.org
Reduction Reactions
The enone functionality of this compound offers two primary sites for reduction: the carbon-carbon double bond and the carbon-oxygen double bond. The choice of reducing agent and catalyst determines the chemoselectivity of the reaction.
Advanced Spectroscopic Characterization Methodologies for 4 2 Thienyl but 3 En 2 One and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of thienyl enone systems. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can map out the connectivity and spatial arrangement of atoms within a molecule.
Principles of ¹H and ¹³C NMR for Thienyl Enone Systems
The ¹H and ¹³C NMR spectra of thienyl enones, a class of compounds related to chalcones, are characterized by distinct chemical shifts and coupling patterns that reflect the electronic environment of each nucleus. nih.govresearchgate.net
¹H NMR Spectroscopy: The proton spectrum is typically complex, often showing signals for vinylic and aromatic protons in the same region (δ 6.9–8.1 ppm). morressier.comacs.orgfabad.org.tr The two vinylic protons of the enone moiety, Hα (adjacent to the carbonyl) and Hβ, appear as distinct doublets. Due to the electron-withdrawing effect of the carbonyl group, the Hβ proton is more deshielded and resonates at a higher chemical shift (downfield) than the Hα proton. fabad.org.tr A key diagnostic feature is the coupling constant (J) between these two protons. A large coupling constant, typically in the range of 15-16 Hz, is indicative of a trans configuration of the double bond, which is the more stable and common isomer. fabad.org.trcore.ac.uk The protons on the thiophene (B33073) ring exhibit characteristic shifts and coupling patterns dependent on their position relative to the sulfur atom and the enone substituent.
¹³C NMR Spectroscopy: The principles of ¹³C NMR are also applicable, though the low natural abundance (~1.1%) and smaller gyromagnetic ratio of the ¹³C nucleus make the technique less sensitive than ¹H NMR. slideshare.netpressbooks.pub A significant advantage of ¹³C NMR is its wide chemical shift range (0-220 ppm), which minimizes signal overlap, even in complex molecules. libretexts.org In thienyl enone systems, the carbonyl carbon is highly deshielded and gives a characteristic signal in the δ 186-197 ppm range. fabad.org.tr The α- and β-carbons of the enone double bond resonate at approximately δ 116-128 and δ 137-145, respectively. fabad.org.tr The signals for the thiophene ring carbons appear in the aromatic region. Unlike ¹H NMR, routine ¹³C NMR spectra are typically not integrated, and due to the low probability of two ¹³C atoms being adjacent, ¹³C-¹³C coupling is not observed. pressbooks.publibretexts.org
| Nucleus | Position | Typical Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| ¹H | Vinylic (Hα) | 7.15–8.23 | Doublet, coupled to Hβ |
| ¹H | Vinylic (Hβ) | 7.45–8.07 | Doublet, coupled to Hα |
| ¹H | Thiophene Ring | ~7.0-8.0 | Complex splitting pattern |
| ¹H | Methyl (CH₃) | ~2.4 | Singlet |
| ¹³C | Carbonyl (C=O) | 186–197 | Weak signal |
| ¹³C | Vinylic (Cβ) | 137–145 | |
| ¹³C | Vinylic (Cα) | 116–128 | |
| ¹³C | Thiophene Ring | ~125-145 | Four distinct signals expected |
| ¹³C | Methyl (CH₃) | ~27 |
Data compiled from general information on chalcone (B49325) and enone NMR spectroscopy. fabad.org.trcore.ac.uk
Elucidation of Molecular Structure and Conformation using 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOE)
While 1D NMR provides essential information, complex structures often require 2D NMR experiments to unambiguously assign all signals and confirm the molecular connectivity. basjsci.edu.iq
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds. sdsu.edu In a COSY spectrum of 4-(2-thienyl)but-3-en-2-one (B1299049), a cross-peak would be observed between the Hα and Hβ vinylic protons, confirming their connectivity. It would also reveal the coupling network among the protons on the thiophene ring. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbons. sdsu.eduuvic.ca An HSQC spectrum allows for the direct assignment of each carbon atom that bears protons. For example, it would show a correlation between the methyl proton signal and the methyl carbon signal, and between each vinylic and thiophene proton and its corresponding carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for piecing together the molecular skeleton by showing correlations between protons and carbons over two or three bonds. sdsu.edu For this compound, the HMBC spectrum would show correlations from the methyl protons to both the carbonyl carbon and Cα. It would also reveal key correlations from the vinylic protons to carbons within the thiophene ring, and from the thiophene protons to the vinylic carbons, thus confirming the link between the enone moiety and the heterocyclic ring. basjsci.edu.iqscience.gov
NOE (Nuclear Overhauser Effect): NOE-based experiments (like NOESY) provide information about the spatial proximity of nuclei, regardless of their bonding connectivity. These experiments are instrumental in determining stereochemistry and conformation. For instance, observing an NOE between protons on the thiophene ring and the vinylic protons can help establish the preferred conformation around the single bond connecting these two fragments.
| Proton (¹H) | COSY Correlation (¹H) | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) |
|---|---|---|---|
| Methyl (H) | None | Methyl (C) | C=O, Cα |
| Hα | Hβ | Cα | C=O, Cβ, Thiophene C2 |
| Hβ | Hα | Cβ | Cα, Thiophene C2, Thiophene C3 |
| Thiophene H3 | Thiophene H4 | Thiophene C3 | Cβ, Thiophene C2, Thiophene C4, Thiophene C5 |
| Thiophene H4 | Thiophene H3, Thiophene H5 | Thiophene C4 | Thiophene C2, Thiophene C3, Thiophene C5 |
| Thiophene H5 | Thiophene H4 | Thiophene C5 | Cβ, Thiophene C3, Thiophene C4 |
X-ray Crystallography for Absolute Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state, providing precise bond lengths, bond angles, and torsional angles.
Single Crystal X-ray Diffraction Methodologies for Thienyl Enones and Their Complexes
The process begins with the growth of a high-quality single crystal of the compound, which can be achieved by methods such as slow evaporation from a suitable solvent. nih.gov The crystal is then mounted on a diffractometer, where it is irradiated with a focused beam of X-rays. The crystal diffracts the X-rays into a specific pattern of reflections, which are recorded by a detector. researchgate.net
The positions and intensities of these reflections are used to calculate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined. The structural model is then refined using computational software (e.g., SHELXL) to best fit the experimental diffraction data. iaea.org The results yield a precise molecular structure and provide key crystallographic data, including the crystal system, space group, and unit cell dimensions. mdpi.commdpi.com
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₃H₉BrOS |
| Formula Weight | 293.18 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.391 (3) |
| b (Å) | 5.8851 (14) |
| c (Å) | 17.202 (4) |
| β (°) | 95.53 (2) |
| Volume (ų) | 1148.0 (5) |
| Z | 4 |
| R-factor (R₁) | 0.045 |
Data adapted from the crystallographic information for 1-(4-bromophenyl)-3-(thiophen-3-yl)prop-2-en-1-one. nih.gov
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The crystal structure not only reveals the geometry of a single molecule but also how multiple molecules arrange themselves in the crystal lattice. This packing is governed by a network of non-covalent intermolecular interactions. mdpi.com For thienyl enones, which possess both hydrogen bond acceptors (the carbonyl oxygen) and aromatic π-systems, these interactions are crucial in dictating the supramolecular architecture. iaea.org
Hydrogen Bonding: While lacking strong hydrogen bond donors, the carbonyl oxygen of the enone can act as an acceptor for weak C-H···O hydrogen bonds from neighboring molecules. iaea.org Interactions involving the thiophene ring, such as C-H···S contacts, may also contribute to the crystal packing. nih.gov
π-π Stacking: The planar thiophene ring is capable of engaging in π-π stacking interactions with the rings of adjacent molecules. rsc.orgresearchgate.net These interactions, where the aromatic rings are arranged in a parallel or offset face-to-face manner, are significant in stabilizing the crystal structure. nih.govmdpi.com The planarity of the enone bridge can also facilitate this type of packing. nih.gov The presence of C-H···π interactions, where a C-H bond points towards the face of a thiophene ring, is another common stabilizing force in the crystal lattice. nih.govlookchem.com
Analysis of these interactions provides insight into the physical properties of the solid material, such as its melting point and solubility, and is a key aspect of crystal engineering. nih.gov
| Interaction Type | Description | Typical Distance Range (Å) |
|---|---|---|
| C-H···O | A hydrogen on a carbon atom interacting with a carbonyl oxygen. | 2.2 - 2.8 (H···O) |
| π-π Stacking | Parallel or offset stacking of thiophene rings. | 3.3 - 3.8 (Centroid-to-centroid) |
| C-H···π | A C-H bond pointing towards the face of a thiophene ring. | 2.5 - 3.0 (H···Centroid) |
| C-H···S | A hydrogen on a carbon atom interacting with a thiophene sulfur. | 2.8 - 3.2 (H···S) |
Distances are approximate and compiled from general crystallographic studies. iaea.orgnih.govnih.gov
Determination of Stereochemical Configuration (E/Z) and Conformation in the Solid State
The definitive determination of the stereochemical configuration and the preferred conformation of molecules in the solid state is primarily achieved through single-crystal X-ray diffraction. This technique provides precise three-dimensional coordinates of the atoms within a crystal lattice, allowing for the unambiguous assignment of geometric isomers (E/Z) and the characterization of molecular conformation, including planarity and torsion angles.
For chalcones and their heteroaromatic analogues like this compound, the α,β-unsaturated ketone bridge can exist in either an E (trans) or Z (cis) configuration. Overwhelmingly, synthetic procedures and solid-state structures of related compounds indicate a strong preference for the thermodynamically more stable E isomer.
While a specific crystal structure for this compound is not detailed in the reviewed literature, extensive crystallographic studies on closely related thienyl-containing chalcones confirm this trend. For instance, the crystal structure of (2E)-1-(4-aminophenyl)-3-(2-thienyl)prop-2-en-1-one reveals an E configuration for the C=C double bond, characterized by a C-C=C-C torsion angle of approximately 179.1°. This study also highlighted that the molecule is nearly planar, with a very small dihedral angle between the thiophene and the adjacent phenyl ring, which facilitates π-conjugation across the molecule.
The conformation of these molecules in the solid state is governed by a balance of intramolecular steric effects and intermolecular forces, such as hydrogen bonding and π-π stacking, which dictate the crystal packing. The enone bridge typically adopts a nearly planar s-trans or s-cis conformation. In the case of thienyl chalcones, the molecule often exhibits a high degree of planarity, which is crucial for its electronic and optical properties.
Table 1: Crystallographic Data for an Analogue, (2E)-1-(4-Aminophenyl)-3-(2-thienyl)prop-2-en-1-one
| Parameter | Value |
| Stereochemistry | E configuration |
| C-C=C-C Torsion Angle | 179.1(2)° |
| Dihedral Angle (Thiophene-Phenyl) | 3.1(2)° |
| Molecular Conformation | Essentially planar |
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful non-destructive tool for probing the molecular structure of compounds like this compound.
Principles of IR and Raman Spectroscopy in Molecular Vibration Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that measure the vibrational energies of molecules. nanografi.comyoutube.com Molecular bonds are not rigid; they can stretch, bend, rock, and twist in various ways known as vibrational modes. libretexts.org Each of these modes has a characteristic, quantized energy level. carleton.edu
IR spectroscopy is an absorption technique. ksu.edu.sa For a vibrational mode to be "IR active," it must cause a change in the molecule's net dipole moment. fiveable.meedinst.com When infrared radiation is passed through a sample, the molecule absorbs photons of specific frequencies that match the energy of its active vibrational transitions, exciting it to a higher vibrational state. carleton.edu The resulting spectrum shows absorption bands corresponding to these specific frequencies.
Raman spectroscopy, in contrast, is a light-scattering technique. triprinceton.org A sample is irradiated with a high-intensity monochromatic laser source (typically in the visible or near-infrared range). triprinceton.org Most of the light is scattered elastically (Rayleigh scattering) at the same frequency as the incident laser. However, a small fraction of the light is scattered inelastically (Raman scattering) at different frequencies. ksu.edu.sa This frequency shift occurs because the incident photon exchanges energy with the molecule's vibrational modes. fiveable.me For a vibrational mode to be "Raman active," it must cause a change in the molecule's polarizability, which is the ease with which its electron cloud can be distorted. fiveable.meedinst.com
Assignment of Vibrational Modes for the Enone and Thiophene Moieties
The vibrational spectrum of this compound is characterized by the distinct modes of its constituent parts: the α,β-unsaturated ketone (enone) system and the thiophene ring. Based on studies of similar chalcones and thiophene derivatives, the key vibrational modes can be assigned.
The enone moiety gives rise to several strong and characteristic bands:
C=O Stretching (νC=O): This is typically a very strong and sharp band in the IR spectrum, appearing in the region of 1640-1680 cm⁻¹. The conjugation with the C=C double bond lowers its frequency compared to a saturated ketone.
C=C Stretching (νC=C): The stretching of the olefinic double bond usually appears as a strong band in the 1580-1620 cm⁻¹ region.
C-H Bending (=C-H): Out-of-plane bending vibrations of the vinyl hydrogens are prominent in the 960-990 cm⁻¹ range for the E (trans) configuration.
The thiophene moiety has several characteristic vibrational modes:
C-H Stretching (νC-H): Aromatic C-H stretching vibrations typically occur above 3000 cm⁻¹.
Ring Stretching (νRing): Multiple bands corresponding to the stretching of the C=C and C-C bonds within the thiophene ring are found in the 1300-1550 cm⁻¹ region.
C-S Stretching (νC-S): The C-S bond stretching vibrations are usually found in the 600-800 cm⁻¹ range.
Ring Deformation: In-plane and out-of-plane bending of the thiophene ring gives rise to bands at lower frequencies.
Table 2: Tentative Assignment of Key Vibrational Modes for this compound
| Wavenumber (cm⁻¹) | Assignment | Moiety | Expected IR Intensity | Expected Raman Intensity |
| > 3000 | ν(C-H) | Thiophene, Vinyl | Medium | Medium |
| 1640-1680 | ν(C=O) | Enone | Very Strong | Medium |
| 1580-1620 | ν(C=C) | Enone | Strong | Strong |
| 1300-1550 | ν(Ring) | Thiophene | Medium-Strong | Strong |
| 960-990 | δ(=C-H) out-of-plane | Enone (trans) | Strong | Weak |
| 600-800 | ν(C-S) / Ring Def. | Thiophene | Medium | Medium |
Complementary Nature of IR and Raman Spectra for Structural Elucidation
IR and Raman spectroscopy provide complementary, not redundant, information due to their different selection rules. acs.orgfiveable.me This synergy is crucial for a complete structural elucidation. spectroscopyonline.com
A key principle is the "rule of mutual exclusion" for centrosymmetric molecules, which states that vibrations that are IR active are Raman inactive, and vice versa. quora.com While this compound is not centrosymmetric, a general principle holds: vibrations that cause a large change in dipole moment tend to be strong in the IR spectrum, while vibrations that cause a large change in polarizability are strong in the Raman spectrum. edinst.comfiveable.me
For example:
The polar C=O bond of the enone group produces a very intense absorption band in the IR spectrum but is often weaker in the Raman spectrum. surfacesciencewestern.com
Conversely, the relatively non-polar C=C double bond of the enone and the symmetric stretching modes of the thiophene ring often result in strong signals in the Raman spectrum but may be weaker in the IR. mt.com
Therefore, using both techniques provides a more complete vibrational fingerprint of the molecule. spectroscopyonline.com IR spectroscopy is excellent for identifying polar functional groups, while Raman spectroscopy provides more detailed information about the carbon skeleton and non-polar bonds. fiveable.memt.com
Advanced IR Techniques (e.g., FT-IR, QCL-IR, O-PTIR, AFM-IR)
Modern advancements in IR spectroscopy have overcome many limitations of traditional methods, offering higher sensitivity, speed, and spatial resolution.
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is now the standard method for collecting IR spectra. aelabgroup.com It utilizes an interferometer and a mathematical Fourier transform to acquire all frequencies simultaneously, resulting in a much higher signal-to-noise ratio and faster acquisition times compared to older dispersive instruments. aelabgroup.comspectroscopyonline.com
Quantum Cascade Laser (QCL) Infrared Spectroscopy: QCL-IR uses high-powered, tunable quantum cascade lasers as the IR source. This technology provides much higher brilliance than traditional sources, enabling rapid analysis and high-resolution imaging of samples. spectroscopyonline.com
Optical Photothermal Infrared (O-PTIR) Spectroscopy: O-PTIR is a super-resolution technique that overcomes the diffraction limit of conventional IR microscopy. photothermal.com It uses a tunable IR laser (like a QCL) to induce a localized thermal expansion in the sample, which is then detected by a co-aligned visible laser. photothermal.com This allows for IR spectral analysis at a spatial resolution of ~500 nm, far exceeding the capabilities of FT-IR microscopy. researchgate.net
Atomic Force Microscopy-Based Infrared (AFM-IR) Spectroscopy: AFM-IR combines the high spatial resolution of atomic force microscopy with the chemical specificity of IR spectroscopy. spectroscopyonline.com A pulsed, tunable IR laser irradiates the sample, causing rapid thermal expansion that is detected by the AFM tip. acs.org This technique can achieve nanoscale chemical analysis with a spatial resolution down to ~10 nm, enabling the study of individual nanoparticles and molecular domains. acs.org
Mass Spectrometry Techniques
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns.
For a compound like this compound (molecular formula C₈H₈OS, molecular weight ~152.21 g/mol ), electron ionization (EI) is a common technique that would produce a molecular ion peak (M⁺˙) corresponding to its molecular weight. The fragmentation of this molecular ion provides structural clues.
Based on the general fragmentation behavior of chalcones, the primary fragmentation pathways for this compound would likely involve cleavages of the enone bridge. fabad.org.troak.go.kr Key fragmentation processes include:
α-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is common. This could lead to the loss of a methyl radical (•CH₃) to form an [M-15]⁺ ion, or the loss of an acetyl radical (•COCH₃) to form an [M-43]⁺ ion.
Cleavage of the Enone System: The molecule can fragment at the C-C single bonds of the propenone bridge. This could result in the formation of a thienyl-ethenyl cation or an acetyl cation (m/z 43).
Retro-Diels-Alder (RDA)-type reactions: Though less common for acyclic systems, rearrangements and subsequent fragmentation can occur.
Loss of CO: Following initial fragmentation, the loss of a neutral carbon monoxide (CO) molecule (28 Da) from carbonyl-containing fragments is a frequent pathway. fabad.org.tr
More advanced techniques like electrospray ionization (ESI) can be used to form protonated molecules [M+H]⁺, which are then subjected to tandem mass spectrometry (MS/MS) to induce and analyze fragmentation. nih.gov This provides controlled and detailed information about the connectivity of the molecule.
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Possible Fragment Ion | Neutral Loss |
| 152 | [C₈H₈OS]⁺˙ | Molecular Ion |
| 137 | [C₇H₅OS]⁺ | •CH₃ |
| 124 | [C₇H₈S]⁺˙ or [C₈H₄O]⁺˙ | CO or C₂H₄ |
| 109 | [C₆H₅S]⁺ | •COCH₃ |
| 83 | [C₄H₃S]⁺ | •CH=CHCOCH₃ |
| 43 | [CH₃CO]⁺ | •C₆H₅S |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. elte.hu It is particularly useful for studying conjugated systems like thienyl enones.
The absorption of UV-Vis radiation by organic molecules promotes electrons from a ground electronic state to a higher energy excited state. shu.ac.uk In this compound, the chromophore consists of the thiophene ring, the carbon-carbon double bond, and the carbonyl group, which together form an extended conjugated system. The primary electronic transitions observed for such systems are:
π → π* (pi to pi-star) transitions: An electron is promoted from a π bonding orbital to a π* antibonding orbital. These transitions are typically high in energy and result in strong absorption bands (high molar absorptivity, ε). youtube.com
n → π* (n to pi-star) transitions: An electron from a non-bonding orbital (n), such as the lone pairs on the oxygen and sulfur atoms, is promoted to a π* antibonding orbital. These transitions are of lower energy and are "symmetry forbidden," resulting in weak absorption bands (low molar absorptivity, ε). elte.hu
The extended conjugation in this compound significantly lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This results in a bathochromic (red) shift, meaning the absorption maxima (λ_max) occur at longer wavelengths compared to the individual, non-conjugated chromophores. libretexts.org The π → π* transition for the conjugated system is expected to appear at a significantly longer wavelength than that of isolated thiophene (~235 nm) or an isolated enone (~210-240 nm). The lower energy n → π* transition is also present, typically appearing as a shoulder or a separate band at an even longer wavelength.
Solvatochromism is the phenomenon where the position, and sometimes intensity, of a compound's UV-Vis absorption bands change with the polarity of the solvent. nih.govnih.gov Studying these shifts provides insight into the change in dipole moment between the ground and excited states of the molecule.
π → π* Transitions: The π* excited state is generally more polar than the π ground state. Therefore, an increase in solvent polarity will stabilize the excited state more than the ground state, leading to a decrease in the transition energy. This is observed as a bathochromic (red) shift in the absorption maximum.
n → π* Transitions: In the ground state, the lone pair electrons of the carbonyl oxygen can be stabilized by hydrogen bonding or dipole-dipole interactions with polar protic solvents. This stabilization lowers the energy of the n orbital. The excited state is less affected. Consequently, increasing solvent polarity increases the energy gap for the n → π* transition, resulting in a hypsochromic (blue) shift. shu.ac.uk
By measuring the UV-Vis spectrum of this compound in a series of solvents with varying polarity, one can observe these characteristic shifts and further characterize the electronic nature of the molecule.
Table 3: Expected Solvatochromic Shifts for this compound
| Solvent | Polarity (Dielectric Constant) | Expected λ_max for π → π* (nm) | Expected λ_max for n → π* (nm) | Type of Shift (Relative to Hexane) |
|---|---|---|---|---|
| n-Hexane | 1.88 | ~290 | ~350 | Reference |
| Chloroform | 4.81 | ~295 | ~345 | Bathochromic (π→π*), Hypsochromic (n→π*) |
| Ethanol | 24.5 | ~300 | ~335 | Bathochromic (π→π*), Hypsochromic (n→π*) |
| Water | 80.1 | ~305 | ~325 | Bathochromic (π→π*), Hypsochromic (n→π*) |
Note: The λ_max values are hypothetical and for illustrative purposes to demonstrate the expected trend.
Computational Chemistry and Theoretical Analysis of 4 2 Thienyl but 3 En 2 One
Quantum Chemical Calculations: Probing the Digital Molecule
Quantum chemical calculations serve as a powerful tool to model and predict the behavior of molecules with remarkable accuracy. These methods allow for the in-silico determination of various molecular properties, guiding experimental work and providing a deeper understanding of chemical phenomena.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. For 4-(2-Thienyl)but-3-en-2-one (B1299049), DFT calculations, often employing functionals like B3LYP with a 6-31G(d,p) basis set, are utilized to determine its most stable three-dimensional arrangement, known as geometry optimization. This process computationally "builds" the molecule and adjusts its bond lengths, bond angles, and dihedral angles to find the lowest energy conformation.
The optimized geometry reveals a largely planar structure, a common feature for conjugated systems like chalcones. This planarity facilitates the delocalization of π-electrons across the molecule, which is crucial for its electronic properties. Theoretical calculations for similar thienyl chalcone (B49325) derivatives have shown that the molecule adopts a trans configuration with respect to the carbon-carbon double bond, which is the thermodynamically more stable form.
The electronic structure, also elucidated by DFT, describes the distribution of electrons within the molecule. This analysis is fundamental to understanding the molecule's reactivity and spectroscopic behavior.
Ab Initio Calculations for Molecular Properties
Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide a rigorous approach to determining molecular properties. Methods like Hartree-Fock (HF) theory, often used with basis sets such as 6-31G, can be employed to calculate a range of properties for this compound. These properties include, but are not limited to, dipole moment, polarizability, and vibrational frequencies. While computationally more demanding than DFT, ab initio methods can offer a valuable benchmark for theoretical studies. For instance, these calculations can predict the infrared spectrum of the molecule, which can then be compared with experimental data for validation of the computational model.
Time-Dependent DFT (TD-DFT) for Excited State Properties and UV-Vis Spectra Simulation
To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method allows for the calculation of excited-state properties and the simulation of electronic absorption spectra, such as the Ultraviolet-Visible (UV-Vis) spectrum. mdpi.comnih.gov
The simulated UV-Vis spectrum for thienyl chalcone derivatives typically shows strong absorption bands in the UV region. nih.gov These absorptions correspond to electronic transitions, most notably the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The position of the maximum absorption wavelength (λmax) is a key piece of information derived from TD-DFT calculations, providing insight into the electronic nature of the molecule. For conjugated systems like this compound, these transitions are often of a π → π* character. The theoretical spectrum can be compared with experimentally measured spectra to validate the computational methodology. mdpi.com
Molecular Orbital Analysis: The Heart of Chemical Reactivity
The behavior of a molecule in a chemical reaction is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO-LUMO Energy Gaps and Reactivity Descriptors
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller energy gap generally indicates a molecule that is more easily excited and thus more reactive. researchgate.net The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.
From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the chemical reactivity of this compound. These descriptors provide a quantitative basis for understanding the molecule's behavior in chemical reactions.
| Reactivity Descriptor | Formula | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |
| Electrophilicity Index (ω) | ω = μ2 / (2η) where μ = -χ | Measures the electrophilic character of a molecule. |
This table presents the conceptual formulas for key reactivity descriptors derived from HOMO and LUMO energies.
Computational studies on related thienyl chalcones have shown HOMO-LUMO gaps in the range that is typical for reactive organic molecules, suggesting that this compound would also be an active participant in various chemical transformations.
Charge Distribution and Electrostatic Potential Maps
The distribution of electron density within a molecule is not uniform. Some atoms will have a partial positive charge, while others will have a partial negative charge. This charge distribution can be quantified using methods like Mulliken population analysis, which assigns a partial charge to each atom in the molecule.
A more visual representation of the charge distribution is provided by the Molecular Electrostatic Potential (MEP) map. The MEP map plots the electrostatic potential onto the electron density surface of the molecule. Different colors are used to represent different potential values: red typically indicates regions of negative potential (electron-rich areas, prone to electrophilic attack), while blue indicates regions of positive potential (electron-poor areas, prone to nucleophilic attack). Green and yellow represent regions of intermediate potential.
For this compound, the MEP map would be expected to show a region of high negative potential around the oxygen atom of the carbonyl group, making it a likely site for interaction with electrophiles. The hydrogen atoms and parts of the carbon framework would likely show positive potential. This information is invaluable for predicting how the molecule will interact with other reagents and for understanding its intermolecular interactions.
Simulation of Spectroscopic Data
Computational methods, particularly those based on Density Functional Theory (DFT), are instrumental in predicting and interpreting the spectroscopic data of molecules like this compound. These simulations provide a direct link between the molecular structure and its spectral fingerprint.
Prediction of NMR Chemical Shifts and Coupling Constants
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular structure elucidation. Quantum chemical calculations allow for the a priori prediction of ¹H and ¹³C NMR chemical shifts and coupling constants, which can be compared with experimental results to confirm structural assignments. mjcce.org.mknih.gov
The Gauge-Invariant Atomic Orbital (GIAO) method is a widely used approach for calculating NMR parameters. iu.edu.sa By employing DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311G(d,p)), the magnetic shielding tensors for each nucleus can be computed. nih.gov These are then converted into chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).
For this compound, theoretical calculations can predict the chemical shifts for the protons and carbons of the thiophene (B33073) ring, the α,β-unsaturated ketone backbone, and the methyl group. Discrepancies between calculated and experimental values can often be reconciled by considering solvent effects, typically modeled using a Polarizable Continuum Model (PCM). iu.edu.sa
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: This table is illustrative, based on typical values for thienyl chalcones and DFT calculations.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Thiophene H3' | 7.15 - 7.25 | 128.0 - 129.0 |
| Thiophene H4' | 7.60 - 7.70 | 132.0 - 133.0 |
| Thiophene H5' | 7.40 - 7.50 | 134.0 - 135.0 |
| Vinylic H (α to C=O) | 6.70 - 6.80 | 127.5 - 128.5 |
| Vinylic H (β to C=O) | 7.75 - 7.85 | 140.0 - 141.0 |
| Methyl (CH₃) | 2.40 - 2.50 | 27.0 - 28.0 |
| Carbonyl (C=O) | - | 197.0 - 198.0 |
| Thiophene C2' | - | 142.0 - 143.0 |
| Thiophene C3' | - | 128.0 - 129.0 |
| Thiophene C4' | - | 132.0 - 133.0 |
| Thiophene C5' | - | 134.0 - 135.0 |
Simulation of Vibrational (IR/Raman) Spectra for Comparison with Experimental Data
After optimizing the molecular geometry to find its lowest energy state, a frequency calculation is performed. This involves computing the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). The resulting vibrational modes are analyzed to determine their character (e.g., stretching, bending). conicet.gov.ar
For this compound, key vibrational modes include the C=O stretch of the ketone, the C=C stretching of the enone system and thiophene ring, and various C-H stretching and bending modes. sysrevpharm.orgacs.org Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. mdpi.com
Table 2: Comparison of Key Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound (Note: This table is illustrative, based on typical values for thienyl chalcones and DFT calculations.)
| Vibrational Assignment | Typical Experimental FT-IR (cm⁻¹) acs.org | Calculated (DFT/B3LYP) Scaled (cm⁻¹) |
| C-H stretch (Thiophene) | 3100 - 3050 | 3085 |
| C-H stretch (Vinylic) | 3040 - 3010 | 3025 |
| C=O stretch (Ketone) | 1665 - 1650 | 1658 |
| C=C stretch (Alkene) | 1610 - 1580 | 1595 |
| C=C stretch (Thiophene ring) | 1540 - 1510 | 1525 |
| C-S stretch (Thiophene ring) | 730 - 690 | 715 |
Reaction Pathway and Mechanism Simulations
Computational chemistry is a vital tool for elucidating the mechanisms of chemical reactions, allowing researchers to map out the energetic landscape that connects reactants, transition states, and products.
Transition State Calculations for Reaction Kinetics
The synthesis of this compound is typically achieved via a Claisen-Schmidt condensation. sysrevpharm.org This reaction involves key steps such as enolate formation, nucleophilic attack, and dehydration. Transition state (TS) theory provides the framework for understanding the kinetics of such reactions.
A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. researchgate.net Computational methods can locate these TS structures and calculate their energies. A key verification of a true transition state is the presence of exactly one imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate.
By calculating the energies of the reactants (E_reactants) and the transition state (E_TS), the activation energy (Ea) of a reaction step can be determined (Ea = E_TS - E_reactants). This value is crucial for predicting the reaction rate. For the synthesis of this compound, calculations can be performed for the rate-determining step, which is often the initial nucleophilic attack or the final dehydration step. sysrevpharm.org
Conformational Analysis and Potential Energy Surfaces
The three-dimensional structure and flexibility of this compound are critical to its properties and reactivity. Conformational analysis involves exploring the different spatial arrangements of the atoms that result from rotation around single bonds. iu.edu.sa
For this molecule, significant conformational freedom exists around the C-C single bond connecting the thiophene ring to the enone moiety. This leads to different conformers, such as the s-trans and s-cis forms, which may have different stabilities. A Potential Energy Surface (PES) scan can be performed by systematically rotating this bond (i.e., varying the dihedral angle) and calculating the energy at each step. wayne.edu
The results of a PES scan reveal the low-energy conformers (local minima) and the rotational energy barriers (transition states) that separate them. researchgate.net The most stable conformer corresponds to the global minimum on the potential energy surface. X-ray diffraction studies on similar thienyl chalcones have shown that the molecule is often nearly planar, indicating a preference for specific conformations that maximize conjugation. researchgate.net This analysis is crucial for understanding which shapes the molecule is likely to adopt and how this might influence its interactions with other molecules.
Advanced Research Applications of 4 2 Thienyl but 3 En 2 One in Materials Science and Specialized Chemistry
Precursor in Functional Material Synthesis
The inherent chemical functionalities of 4-(2-thienyl)but-3-en-2-one (B1299049) allow for its incorporation into complex molecular architectures, serving as a foundational component in the development of advanced functional materials. Its utility is particularly notable in the synthesis of materials for organic electronics, where the thiophene (B33073) moiety is a well-established component. chemimpex.com
Organic Semiconductors
Thiophene-based functional materials are integral to the advancement of organic optoelectronics. acs.org The compound this compound serves as a key building block for constructing larger, conjugated systems essential for organic semiconductors. The thiophene ring provides favorable electronic properties and contributes to the stability and charge-transport characteristics of the resulting materials. rsc.orgnih.gov The synthesis of organic semiconducting materials (OSMs) often involves creating extended π-conjugated systems, and the structure of this compound is well-suited for reactions that extend this conjugation. rsc.org For example, it can be used to synthesize thienoacenes and other fused aromatic structures that are investigated for their performance in organic thin-film transistors (OTFTs). researchgate.net
| Material Class | Precursor Role of Thiophene Derivatives | Resulting Property |
| Thienoacenes | Core or peripheral building block | Solution-processable semiconductors for OTFTs researchgate.net |
| Donor-Acceptor Copolymers | Monomeric unit in polymerization reactions | Tunable bandgaps for photovoltaic applications acs.orgrsc.org |
| Fused Thienopyrroles | Starting material for C-H activation approaches | Building blocks for functional organic materials with shifted absorption wavelengths nih.gov |
Photophysical Applications
Derivatives of this compound are employed in the synthesis of molecules with significant photophysical properties. The interaction between the electron-donating thiophene ring and an electron-accepting part of a molecule can lead to push-pull structures with interesting charge-transfer characteristics. rsc.org Such molecules are known for their applications in fluorescence and sensing. For instance, 4,7-di-2-thienyl-2,1,3-benzothiadiazole (T-BTD), a compound whose synthesis can conceptually start from thienyl precursors, is valued for its photophysical and semiconductor properties. mdpi.com The photophysical behavior of these materials, including properties like Stokes shift, is highly dependent on their molecular structure and the surrounding environment. rsc.org
Research on 4,7-dithien-2-yl-2,1,3-benzothiadiazole, a related thiophene-based structure, reveals key photophysical dynamics:
Primary Relaxation Step: An internal charge transfer assisted by the planarization of the thiophene ring, occurring on a picosecond timescale. rsc.org
Fluorescence: Time-resolved fluorescence measurements indicate a mechanism that involves this planarization, which is accompanied by the stabilization of the charge transfer state, particularly in polar solvents. rsc.org
Solid-State Enhancement: In a solid matrix like polymethyl methacrylate, non-radiative processes are slowed, leading to enhanced radiative processes and a high fluorescence quantum yield of 90%. rsc.org
Optoelectronic Materials
The development of novel small-molecule optoelectronic materials often relies on thiophene-based building blocks. acs.org this compound's structure is conducive to creating donor-acceptor (D-A) type molecules, which are fundamental to many optoelectronic devices, including organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). The chalcone-like framework allows for synthetic modifications to tune the electronic energy levels (HOMO/LUMO) of the resulting materials, which is critical for device performance. mdpi.com Thieno[3,4-b]thiophene (TbT), another thiophene-based building block, demonstrates the power of quinoid-resonance effects to modulate electronic structures, a principle that can be extended to materials derived from this compound. acs.org
| Optoelectronic Application | Role of Thiophene-Based Precursors | Key Material Characteristic |
| Organic Photovoltaics (OPVs) | Synthesis of low-bandgap conjugated polymers and small molecules. mdpi.com | Efficient light absorption and charge separation. |
| Organic Thin-Film Transistors (OTFTs) | Creation of solution-processable semiconducting materials. researchgate.net | High charge carrier mobility. |
| Organic Light-Emitting Diodes (OLEDs) | Building blocks for emissive layer materials. | High fluorescence quantum yields. rsc.org |
Ligand Chemistry and Coordination Complexes
The enone functionality and the sulfur atom in the thiophene ring of this compound and its derivatives provide potential coordination sites for metal ions. This makes it a valuable scaffold for designing novel ligands for coordination chemistry. researchgate.netnih.gov
Synthesis of Metal-Ligand Complexes with this compound Derivatives
The chemical reactivity of this compound allows for its conversion into more complex, polydentate ligands. For example, its reaction with thiosemicarbazide (B42300) can yield pyrazoline-based ligands. These derived ligands can then be used to synthesize a series of transition metal complexes. ekb.eg Similarly, the core structure can be used as a starting point to synthesize thienyl-substituted terpyridines, which are excellent ligands for a variety of metal ions. researchgate.net The synthesis of these metal complexes typically involves reacting the ligand with a metal salt in a suitable solvent, often with heating to promote the reaction. ekb.egsysrevpharm.org
| Ligand Derivative | Metal Ions Complexed | Resulting Complex Type |
| Thienyl-substituted Pyrazoline ekb.eg | Co(II), Ni(II), Cu(II), Zn(II) | Octahedral or Tetrahedral Complexes |
| 4′-(2-thienyl)-2,2′:6′,2″-terpyridine researchgate.net | Fe(II), Ru(II), Os(II), Co(II) | [M(ligand)₂]ⁿ⁺ type complexes |
| Thiol-reactive Ru(II) complex nih.gov | Ruthenium(II) | Luminescent probes for biomolecules |
Spectroscopic and Structural Characterization of Complexes
A comprehensive suite of analytical techniques is employed to characterize the resulting metal complexes. Spectroscopic methods are essential for understanding the coordination environment of the metal ion and confirming the structure of the complex. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination sites of the ligand. Shifts in the vibrational frequencies of key functional groups (such as C=O, C=N, or C-S) upon complexation provide direct evidence of the ligand binding to the metal center. ekb.egnih.gov
UV-Visible (UV-Vis) Spectroscopy: Electronic spectra provide information about the geometry of the complex and the nature of the electronic transitions (e.g., d-d transitions, charge transfer bands). nih.govresearchgate.net For instance, the absorption and emission maxima for a ruthenium(II) complex with a thienyl-containing ligand were found at 467 nm and 612 nm, respectively. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the structure of diamagnetic complexes in solution. Changes in chemical shifts upon complexation can help elucidate the binding mode of the ligand. ekb.eg
Mass Spectrometry: This technique is used to confirm the molecular weight and fragmentation pattern of the complexes, supporting the proposed stoichiometry. ekb.egnih.gov
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the precise coordination geometry around the metal ion. researchgate.net This technique has been used to confirm the structures of complexes formed from thienyl-substituted terpyridine ligands. researchgate.net
| Technique | Information Obtained | Example Finding |
| IR Spectroscopy | Identification of ligand coordination sites | Shift in –NO₂ stretching frequency upon coordination. nih.gov |
| UV-Vis Spectroscopy | Electronic transitions and geometry | Absorption maximum at 467 nm for a Ru(II) complex. nih.gov |
| NMR Spectroscopy | Structure of diamagnetic complexes | Confirmation of relative stereochemistry in cyclohexane-1,3-diols formed during ligand synthesis. researchgate.net |
| X-ray Crystallography | Definitive molecular structure and geometry | Characterization of Fe(II), Ru(II), and other metal complexes with thienyl-terpyridine ligands. researchgate.net |
Role in the Synthesis of Complex Natural Products and Bioactive Scaffolds
Chalcones, as a class of compounds, are recognized as crucial building blocks for the synthesis of a wide array of biologically active heterocyclic compounds. journalcra.com The α,β-unsaturated ketone moiety in chalcones makes them excellent Michael acceptors and versatile precursors for various cycloaddition and condensation reactions. Thienyl chalcones, including this compound, are particularly valuable in organic synthesis due to the presence of the thiophene ring, which can influence the electronic properties and reactivity of the molecule and serve as a handle for further functionalization. journalcra.com
The conjugated enone system in this compound provides the necessary reactivity for its use in the construction of intricate polycyclic systems, including bridged and fused rings. These structural motifs are prevalent in many natural products and pharmaceutically active compounds. The reactivity of the chalcone (B49325) scaffold allows for its participation in various cyclization strategies to afford these complex architectures.
One common approach involves the reaction of the α,β-unsaturated ketone with binucleophilic reagents to form heterocyclic fused rings. For instance, thienyl chalcones can react with hydrazine (B178648) derivatives to yield pyrazoline-fused systems, or with hydroxylamine (B1172632) to form isoxazoline-fused structures. These reactions are foundational in the synthesis of diverse bioactive scaffolds. journalcra.com
Furthermore, the dienophilic nature of the double bond in the enone system allows for its participation in Diels-Alder reactions to construct six-membered rings. By carefully selecting the diene and reaction conditions, complex bridged bicyclic systems can be accessed. While specific examples detailing the use of this compound in the synthesis of bridged systems are not extensively documented in publicly available literature, the general reactivity of thienyl chalcones supports this potential application. The synthesis of novel bis(chalcones) linked to a thienothiophene core, which act as building blocks for various fused heterocyclic systems, highlights the utility of the chalcone framework in creating complex, multi-ring structures. rsc.org
The table below summarizes representative examples of fused ring systems that can be synthesized from thienyl chalcone precursors, illustrating the potential synthetic pathways for this compound.
| Precursor | Reagent | Fused Ring System |
| Thienyl Chalcone | Hydrazine | Thienyl-pyrazoline |
| Thienyl Chalcone | Substituted Hydrazine | N-substituted thienyl-pyrazoline |
| Thienyl Chalcone | Hydroxylamine | Thienyl-isoxazoline |
| Thienyl Chalcone | Thiourea (B124793) | Thienyl-pyrimidine-thione |
| Thienyl Chalcone | Guanidine | Thienyl-aminopyrimidine |
This table illustrates the general reactivity of the thienyl chalcone scaffold in the synthesis of fused heterocyclic systems.
Photochemical and Electrochemical Properties of the Compound
The extended π-conjugation system in this compound, arising from the connection of the thiophene ring with the enone moiety, is expected to give rise to interesting photochemical and electrochemical behaviors. These properties are of fundamental interest and have potential applications in areas such as organic electronics and photochemistry.
The electrochemical properties of thienyl chalcones have been investigated using techniques such as cyclic voltammetry. These studies reveal that thienyl chalcones typically exhibit irreversible reduction and oxidation processes. The reduction is generally associated with the enone moiety, while the oxidation can be attributed to the thiophene ring. The specific potentials for these processes are influenced by the substituents on both the thiophene and the aromatic ring attached to the carbonyl group. For novel ferrocenyl chalcones containing a thiophene heterocycle, the electrochemical behavior is a key characteristic that is investigated. acs.org
The following table provides a conceptual overview of the expected photochemical and electrochemical properties of this compound, based on the known behavior of the thienyl chalcone class of compounds.
| Property | Expected Behavior for this compound |
| Photochemical | |
| UV-Vis Absorption | Strong absorption in the UV region due to π-π* transitions of the conjugated system. |
| Photoisomerization | Reversible cis-trans isomerization around the C=C double bond upon UV irradiation. |
| Photocyclization | Potential to undergo intramolecular cyclization to form fused ring systems under certain conditions. |
| Electrochemical | |
| Reduction | Irreversible reduction of the enone moiety at a specific cathodic potential. |
| Oxidation | Irreversible oxidation of the thiophene ring at a specific anodic potential. |
This table is a representation of expected properties based on the general class of thienyl chalcones.
Q & A
Q. What are the established synthetic routes for 4-(2-Thienyl)but-3-en-2-one, and how can reaction conditions be optimized?
The compound is typically synthesized via aldol condensation between 2-acetylthiophene and an aldehyde under basic or acidic conditions. For example, Georganics Ltd. reports its synthesis as a mixture of cis and trans isomers, suggesting the use of mild base catalysis (e.g., NaOH or KOH) in polar solvents like ethanol . Optimization may involve adjusting stoichiometry, temperature (e.g., 60–80°C), and catalyst concentration to enhance yield. Monitoring via TLC or GC-MS is recommended to track reaction progress.
Q. Which spectroscopic techniques are most effective for structural confirmation and purity assessment?
- NMR : and NMR are critical for identifying the α,β-unsaturated ketone moiety (e.g., carbonyl peak at ~195–205 ppm) and thienyl proton environments (δ 6.8–7.5 ppm) .
- IR : A strong C=O stretch near 1680–1720 cm confirms the enone system.
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion (CHOS, MW 152.22) .
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray analysis using programs like SHELXL or ORTEP-3 can resolve stereochemistry and bond lengths .
Q. How can isomer separation (cis/trans) be achieved for this compound?
Chromatographic methods, such as preparative HPLC with a chiral column (e.g., Chiralpak IA/IB) or crystallization in hexane/ethyl acetate mixtures, are effective. The trans isomer typically exhibits higher stability and crystallinity due to reduced steric hindrance .
Advanced Research Questions
Q. How does the thienyl substituent influence the compound’s reactivity in organocatalytic reactions?
The electron-rich thienyl group enhances the electrophilicity of the α,β-unsaturated ketone, facilitating nucleophilic attacks in Michael additions or cycloadditions. Computational studies (e.g., DFT) can model charge distribution and predict regioselectivity. For instance, highlights similar enones in organocatalytic lactonization reactions, where steric and electronic effects of substituents dictate reaction pathways .
Q. What strategies resolve contradictions between experimental and computational data (e.g., NMR shifts vs. DFT predictions)?
- Solvent Effects : Simulate NMR chemical shifts using solvent-aware DFT models (e.g., PCM in Gaussian 16) to account for solvation.
- Conformational Analysis : Rotamer populations (e.g., s-cis vs. s-trans enone conformers) may explain discrepancies. Molecular dynamics (MD) simulations can assess dominant conformers .
- Experimental Validation : Use variable-temperature NMR or X-ray data to cross-verify computational results .
Q. How can this compound serve as a building block for bioactive molecule synthesis?
The α,β-unsaturated ketone moiety is a versatile electrophile. For example, describes its use in aldol reactions to generate curcumin mimics with benzimidazole groups, highlighting applications in medicinal chemistry. Optimization involves protecting the thienyl group (e.g., via silylation) to prevent side reactions during multi-step syntheses .
Q. What challenges arise in crystallizing this compound, and how are they addressed?
- Polymorphism : The compound may form multiple crystal phases. Screening solvents (e.g., DCM/hexane) and slow evaporation techniques improve crystal quality.
- Twinned Crystals : SHELXL’s TWIN command can refine twinned datasets, while ORTEP-3 aids in visualizing packing motifs .
Methodological Tables
Q. Table 1: Key Synthetic Parameters
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Catalyst | 10% NaOH in ethanol | |
| Temperature | 70°C | |
| Reaction Time | 6–8 hours | |
| Yield | 65–75% |
Q. Table 2: Spectral Data
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| NMR (CDCl) | δ 2.3 (s, CH), 6.8–7.5 (thienyl H) | |
| IR (KBr) | 1685 cm (C=O) | |
| HRMS (ESI+) | [M+H]: 153.0412 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
